

SB590885: A Comparative Analysis of Its Kinase Cross-Reactivity Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SB590885

Cat. No.: B1417418

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

SB590885 is a potent and highly selective small molecule inhibitor of the B-Raf serine/threonine kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.^[1] Its efficacy in targeting the common B-Raf V600E mutation has made it a valuable tool in cancer research.^{[1][2]} This guide provides a comprehensive comparison of **SB590885**'s cross-reactivity profile against other kinases, supported by experimental data, to aid researchers in its precise application and in the interpretation of experimental outcomes.

Potency and Selectivity Against Primary Targets

SB590885 demonstrates high affinity for B-Raf, with a reported dissociation constant (K_d) of 0.3 nM and an apparent inhibition constant (K_{i app}) of 0.16 ± 0.03 nM.^{[2][3]} The compound exhibits significant selectivity for B-Raf over the closely related c-Raf (RAF1), with a K_i of 1.72 nM for c-Raf, representing an 11-fold greater selectivity for B-Raf.^[4]

Cross-Reactivity Profile Against a Broader Kinase Panel

The selectivity of **SB590885** has been evaluated against a panel of numerous kinases. Data from multiple sources, including kinase inhibition assays and broad-scale kinome scanning, provide a detailed view of its off-target interaction profile.

Kinase Inhibition Selectivity Profile

A study by King et al. (2006) evaluated **SB590885** against a panel of kinases from the ProQinase GmbH and Dundee University collections. The data, presented as the fold selectivity of the IC₅₀ for **SB590885** versus B-Raf, highlights the compound's remarkable specificity. For the majority of the kinases tested, **SB590885** showed over 1000-fold selectivity compared to its potent inhibition of B-Raf.

Kinase Target	Fold Selectivity (IC50 vs. B-Raf)
c-Raf (RAF1)	11
A-Raf	>1000
MEK1	>1000
ERK2	>1000
JNK1	>1000
p38 α	>1000
AKT1	>1000
CDK2/cyclin A	>1000
VEGFR2	>1000
PDGFR β	>1000
c-Kit	>1000
EGFR	>1000
Src	>1000
Lck	>1000
Abl	>1000
Aurora A	>1000
Plk1	>1000
Met	>1000
ROCK-II	>1000
PKA	>1000
PKC α	>1000
CaMKII	>1000

Table 1: Fold selectivity of **SB590885** against a panel of kinases. Data is derived from King et al., Cancer Research, 2006.[2] The table shows a selection of kinases; for the full panel, refer to the original publication.

KINOMEscan Profiling

Further insights into the cross-reactivity of **SB590885** are provided by KINOMEscan data from the HMS LINCS project. This competition binding assay measures the percentage of kinase bound to an immobilized ligand in the presence of the test compound. At a concentration of 10 μ M, **SB590885** demonstrated very strong inhibition of B-Raf and B-Raf (V600E), with minimal binding to a large panel of other kinases, confirming its high selectivity.

Kinase Target	Percent of Control (%) @ 10 μ M
B-Raf	0.5
B-Raf (V600E)	0.5
c-Raf (RAF1)	3.5
ABL1	98
AKT1	97
AURKA	99
CDK2	100
EGFR	99
ERBB2	98
JAK2	96
JNK1	98
MEK1	100
MET	99
p38 α (MAPK14)	97
PIK3CA	99
PLK1	99
SRC	98
VEGFR2 (KDR)	99

Table 2: KINOMEScan binding data for **SB590885** at 10 μ M. Data is sourced from the HMS LINCS database.^[5] A lower "Percent of Control" indicates stronger binding of **SB590885** to the kinase. The table shows a selection of kinases for illustrative purposes.

Experimental Protocols

B-Raf Kinase Inhibition Assay (Coupled Assay)

The potency of **SB590885** against B-Raf is often determined using a coupled enzyme assay. This method measures the activity of MEK, a direct downstream substrate of B-Raf.

- **Reaction Setup:** Recombinant active B-Raf (wild-type or V600E mutant) is incubated with inactive MEK1 and ATP in a suitable kinase buffer.
- **Inhibitor Addition:** Serial dilutions of **SB590885** (or other test compounds) are added to the reaction mixture.
- **Incubation:** The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
- **Detection of MEK Phosphorylation:** The amount of phosphorylated MEK is quantified. This can be achieved through various methods, including:
 - **ELISA:** Using an antibody specific for phosphorylated MEK.
 - **Western Blot:** Detecting phosphorylated MEK via electrophoresis and antibody probing.
 - **Luminescence-based ATP detection:** Measuring the amount of ATP consumed in the reaction, where a decrease in ATP corresponds to higher kinase activity.
- **Data Analysis:** The concentration of inhibitor that reduces B-Raf activity by 50% (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

KINOMEScan Competition Binding Assay

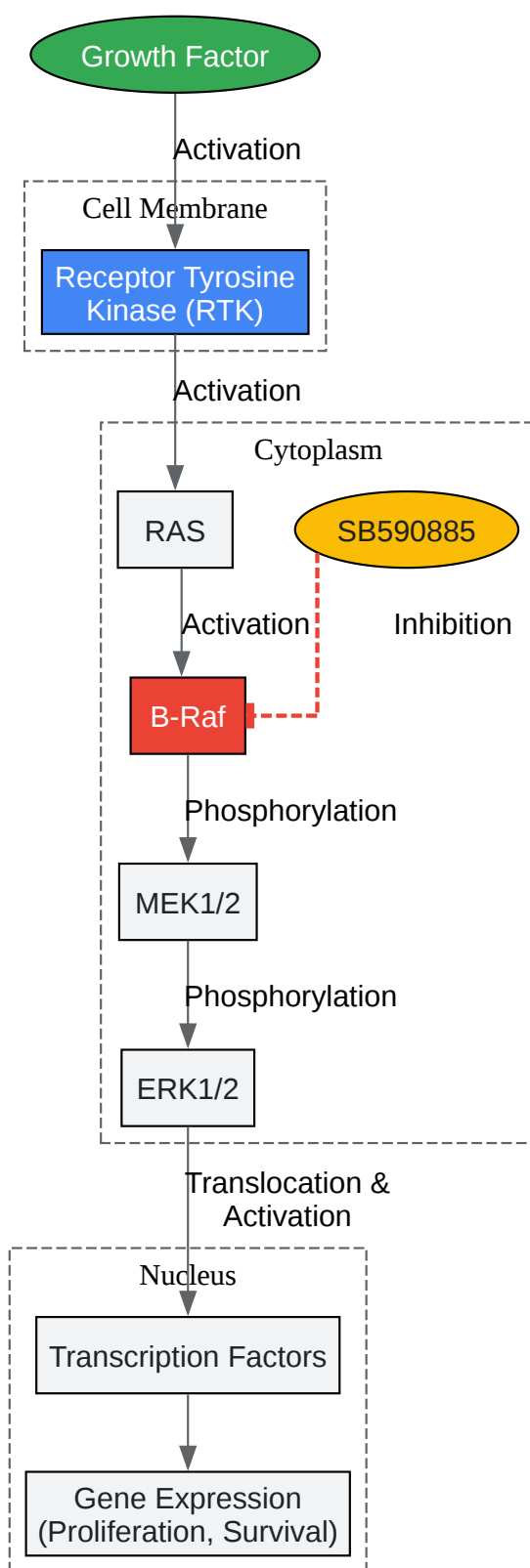
The KINOMEScan platform provides a high-throughput method for assessing the binding of a compound to a large number of kinases.

- **Assay Principle:** The assay is based on a competition binding format. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand.
- **Competition:** If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.

- **Quantification:** The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
- **Data Output:** The results are typically expressed as "percent of control," where the control is the amount of kinase bound in the absence of the test compound (e.g., in the presence of DMSO). A lower percentage indicates a stronger interaction between the compound and the kinase.

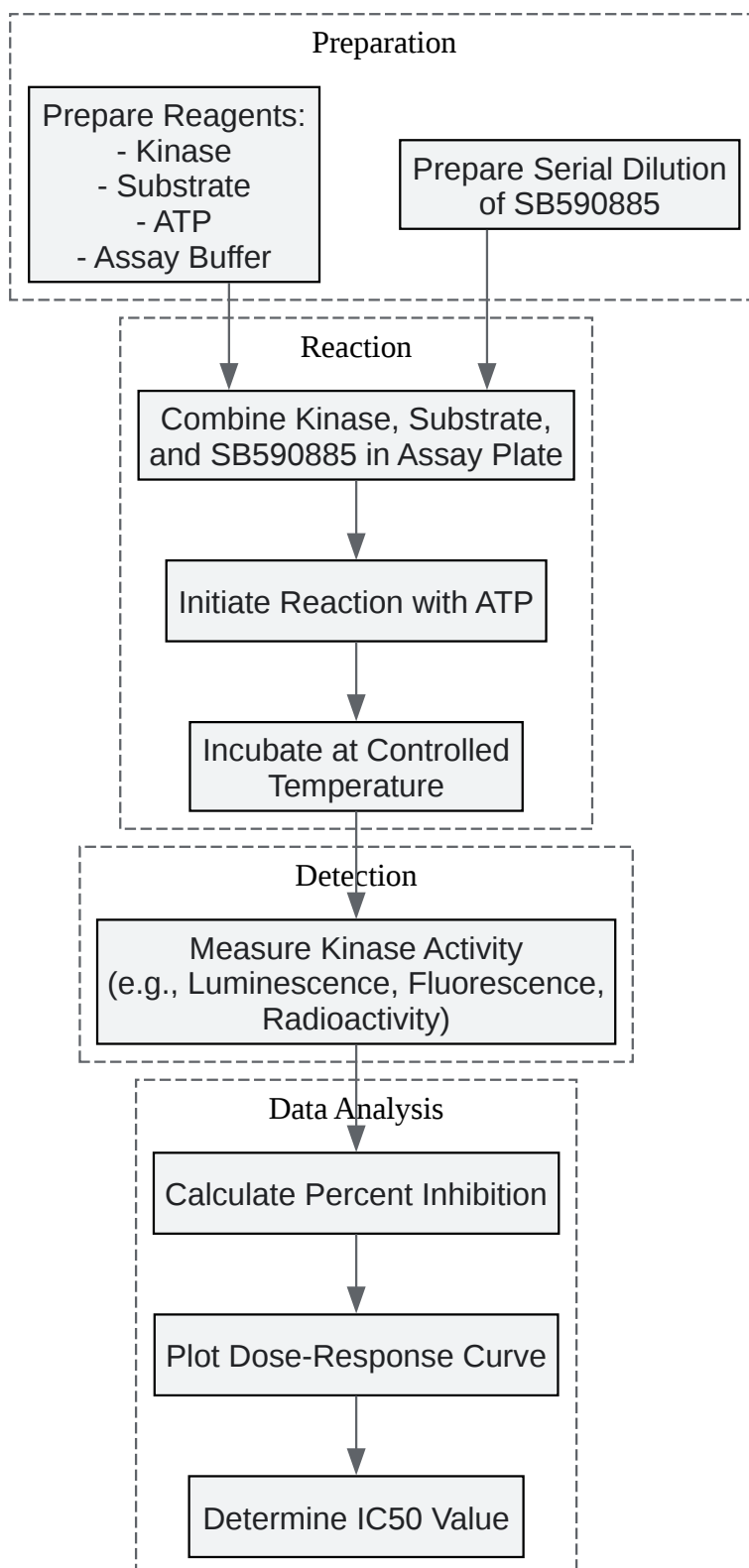
Signaling Pathway and Experimental Workflow Visualizations

To further illustrate the context of **SB590885**'s action and the methods used for its characterization, the following diagrams are provided.



[Click to download full resolution via product page](#)

Caption: The MAPK/ERK signaling pathway and the inhibitory action of **SB590885** on B-Raf.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. stemcell.com [stemcell.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. SB 590885 | Raf Kinase Inhibitors: R&D Systems [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- To cite this document: BenchChem. [SB590885: A Comparative Analysis of Its Kinase Cross-Reactivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1417418#cross-reactivity-profile-of-sb590885-against-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com